2-(6-Benzamido-9H-purin-9-yl)acetic acid
Overview
Description
2-(6-Benzamido-9H-purin-9-yl)acetic acid is a chemical compound with the molecular formula C14H11N5O3 It is known for its unique structure, which includes a purine base linked to an acetic acid moiety through a benzamido group
Scientific Research Applications
2-(6-Benzamido-9H-purin-9-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nucleotides.
Industry: Potential use in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Mode of Action
It is mentioned that it is a pna-related derivative . PNA, or Peptide Nucleic Acid, is a synthetic polymer similar to DNA or RNA but has a backbone that is structurally simpler and more resistant to enzymatic degradation. This suggests that the compound might interact with its targets in a manner similar to PNA, possibly by binding to complementary nucleic acid sequences.
Biochemical Analysis
Biochemical Properties
2-(6-Benzamido-9H-purin-9-yl)acetic acid plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and xanthine oxidase . These interactions are primarily inhibitory, leading to altered enzyme activity and subsequent changes in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . It can degrade over time, leading to reduced efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism . It interacts with enzymes such as adenosine deaminase and xanthine oxidase, leading to changes in the levels of metabolites like adenosine and xanthine. These interactions can affect metabolic flux and alter the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with nucleoside transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Benzamido-9H-purin-9-yl)acetic acid typically involves the reaction of 6-amino-9H-purine with benzoyl chloride to form 6-benzamido-9H-purine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Benzamido-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 9.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
6-Benzamido-9H-purine: The intermediate in the synthesis of 2-(6-Benzamido-9H-purin-9-yl)acetic acid.
2-(6-Amino-9H-purin-9-yl)acetic acid: A structurally similar compound with an amino group instead of a benzamido group.
Uniqueness
This compound is unique due to its benzamido group, which can enhance its binding affinity to certain biological targets compared to other similar compounds. This structural feature may also influence its reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-benzamidopurin-9-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEJMYVTSMVKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571618 | |
Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171486-04-7 | |
Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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